Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate is an organic compound with a complex structure that includes a bromophenyl group and a dihydroxypyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Methyl 2-(2-(4-bromophenyl)-4,6-dihydroxypyrimidin-5-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-bromoacetate: A simpler compound with a similar bromophenyl group but lacking the dihydroxypyrimidinyl group.
Methyl 2-(4-bromophenyl)acetate: Another similar compound with a bromophenyl group but different functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11BrN2O4 |
---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
methyl 2-[2-(4-bromophenyl)-4-hydroxy-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C13H11BrN2O4/c1-20-10(17)6-9-12(18)15-11(16-13(9)19)7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H2,15,16,18,19) |
InChI Key |
YNRMHFPIRYXKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(N=C(NC1=O)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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